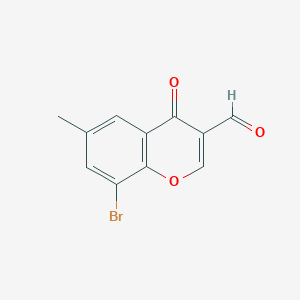

![molecular formula C9H12N2O2 B1328886 6,7,8,9-四氢-5H-咪唑并[1,2-a]氮杂菲-3-羧酸 CAS No. 914637-66-4](/img/structure/B1328886.png)

6,7,8,9-四氢-5H-咪唑并[1,2-a]氮杂菲-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid is a derivative of imidazole, which is a five-membered planar ring with two non-adjacent nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of imidazole derivatives can be complex due to the need for specific conditions to ensure the formation of the desired ring structure. For example, the synthesis of imidazo[1,5-a]azines, which are structurally related to the compound of interest, involves a cyclodehydration/aromatization reaction using triflic anhydride (Tf2O) and 2-methoxypyridine (2-MeOPyr), yielding moderate to excellent yields under optimized conditions . Similarly, the synthesis of 5-Methyl-7, 8, 9, 10-tetrahydro-5H-azepino[1, 2-α]benzimidazol-7-one, a compound with a related structure, was achieved by treating a benzimidazolium iodide with 1,1'-carbonyldiimidazole in the presence of triethylamine . These methods highlight the importance of selecting appropriate reagents and conditions for the successful synthesis of imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of a heterocyclic ring containing nitrogen atoms. X-ray crystallography is often used to determine the precise structure of these compounds. For instance, the structures of several related compounds, including 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione, were elucidated using X-ray structure analysis . This technique provides detailed information about the arrangement of atoms within the molecule and the conformation of the heterocyclic ring.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions, which can be used to further modify the structure or to introduce additional functional groups. For example, a 5-bromo-3-aryl derivative of an imidazo[1,5-a]azine was shown to be active in Sonogashira cross-coupling and direct arylation reactions . These reactions are useful for the synthesis of complex organic molecules and can be applied to the modification of imidazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as melting points, solubility, and reactivity, are influenced by the specific substituents and the overall molecular structure. For instance, the compound 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione has a melting point of 268–269 °C and exhibits a boat conformation in the crystal . These properties are important for understanding the behavior of the compound under different conditions and for predicting its reactivity and stability.

科学研究应用

抗菌和抗真菌活性

- Demchenko 等人(2021 年)的一项研究探索了新型 3-芳基-5H-吡咯并[1,2-a]咪唑和 5H-咪唑并[1,2-a]氮杂菲季盐的合成,证明了它们的抗菌和抗真菌活性。具体而言,一些衍生物对金黄色葡萄球菌、大肠杆菌、肺炎克雷伯菌、鲍曼不动杆菌和新隐球菌等病原体表现出广泛的活性 (Demchenko 等人,2021 年)。

苯并氮杂菲衍生物的合成

- Xu 等人(2019 年)提出了一种新型的 5H-苯并[c]咪唑并[1,2-a]氮杂菲-6-羧酸合成方法,整合了具有生物学前景的咪唑和苯并氮杂菲部分。这项研究突出了该方法在合成这些杂合化合物方面的效率 (Xu 等人,2019 年)。

抗病毒活性

- Demchenko 等人(2019 年)的一项研究考察了特定的 5H-咪唑并[1,2-a]氮杂菲衍生物的抗病毒活性,特别是针对甲型流感 H1N1 加利福尼亚/07/2009 病毒,显示出显着的抗病毒功效 (Demchenko 等人,2019 年)。

多核杂环化合物的合成

- Alkhader 等人(1979 年)制备了新的 1,2-二取代 6-氨基苯并咪唑-5-羧酸及其衍生物,从而产生了各种咪唑并[4,5-g]喹唑啉酮和相关化合物。这项研究为杂环化学及其在药物化学中的应用做出了贡献 (Alkhader 等人,1979 年)。

安全和危害

作用机制

Target of Action

Similar compounds have been found to exhibit antibacterial and antifungal activities , suggesting that their targets may be microbial cells.

Mode of Action

It’s known that many antibacterial and antifungal agents work by disrupting essential processes in the microbial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Biochemical Pathways

Given its potential antimicrobial activity, it may interfere with the biochemical pathways essential for the survival and growth of bacteria and fungi .

Result of Action

Based on its potential antimicrobial activity, it may lead to the death of microbial cells, thereby inhibiting the growth of bacteria and fungi .

属性

IUPAC Name |

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENUGPLNQCEXAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC=C(N2CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)

![[(2-Oxo-2-pyrrolidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B1328810.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)

![3-[(3-Bromobenzyl)oxy]benzoic acid](/img/structure/B1328839.png)

![1-{3-[(3-Nitropyridin-2-yl)oxy]phenyl}ethanone](/img/structure/B1328855.png)